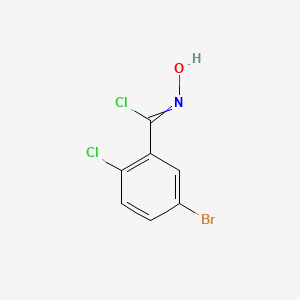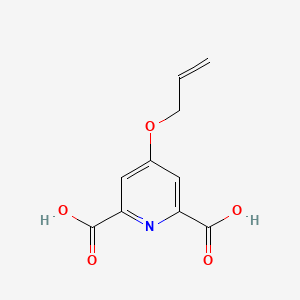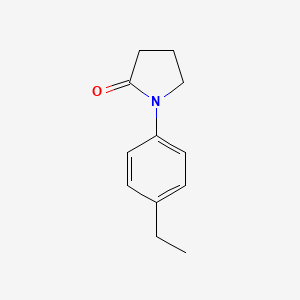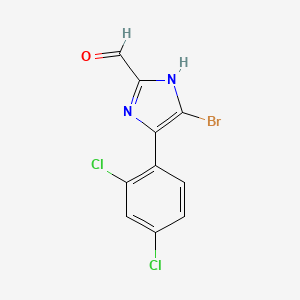
5-Bromo-4-(2,4-dichlorophenyl)imidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-(2,4-dichlorophenyl)imidazole-2-carbaldehyde is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(2,4-dichlorophenyl)imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with 5-bromoimidazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-(2,4-dichlorophenyl)imidazole-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-Bromo-4-(2,4-dichlorophenyl)imidazole-2-carboxylic acid.
Reduction: Formation of 5-Bromo-4-(2,4-dichlorophenyl)imidazole-2-methanol.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-(2,4-dichlorophenyl)imidazole-2-carbaldehyde has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-Bromo-4-(2,4-dichlorophenyl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s bromine and dichlorophenyl substituents contribute to its ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,4-Dichlorophenyl)imidazole-2-carbaldehyde: Lacks the bromine substituent but shares similar chemical properties.
5-Bromoimidazole-2-carbaldehyde: Lacks the dichlorophenyl substituent but retains the bromine and aldehyde functionalities.
2,4-Dichlorophenylimidazole: Lacks the aldehyde group but contains the dichlorophenyl substituent.
Uniqueness
The combination of these substituents allows for a broader range of chemical reactions and interactions with biological targets, making it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C10H5BrCl2N2O |
|---|---|
Molekulargewicht |
319.97 g/mol |
IUPAC-Name |
5-bromo-4-(2,4-dichlorophenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H5BrCl2N2O/c11-10-9(14-8(4-16)15-10)6-2-1-5(12)3-7(6)13/h1-4H,(H,14,15) |
InChI-Schlüssel |
KIKLPSRJZZTNHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(NC(=N2)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



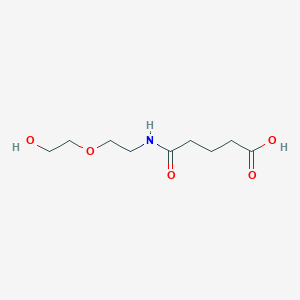
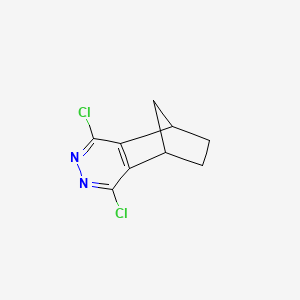
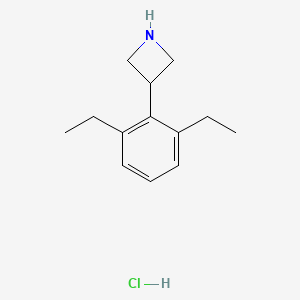
![3-[[4-(4-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13702978.png)
